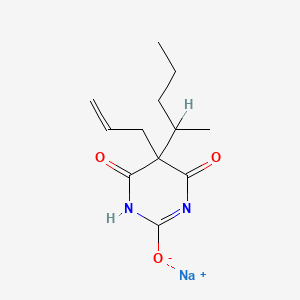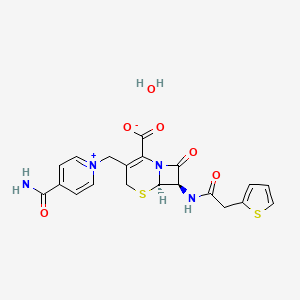
Cefalonium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefalonium hydrate is a first-generation cephalosporin antibiotic belonging to the β-lactam class. It is widely used in both human and veterinary medicine. This compound is particularly effective against Gram-positive bacteria, including staphylococci, and is commonly used to treat bovine mastitis .
Méthodes De Préparation
The synthesis of cefalonium hydrate involves several steps, starting with the preparation of the core β-lactam structure. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of side chains: Various functional groups are added to the β-lactam ring to enhance its antibacterial properties.
Hydration: The final step involves the addition of water molecules to form the hydrate
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the β-lactam ring, which is crucial for the antibiotic activity of this compound .
Analyse Des Réactions Chimiques
Cefalonium hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the β-lactam ring.
Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.
Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of various degradation products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can lead to the formation of inactive metabolites .
Applications De Recherche Scientifique
Cefalonium hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of cefalonium hydrate involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial lysis and death .
Comparaison Avec Des Composés Similaires
Cefalonium hydrate is similar to other first-generation cephalosporins, such as cefalotin and cefaclor. it has unique properties that make it particularly effective against certain types of bacteria. For example:
Cefalotin: Also a first-generation cephalosporin, but with a slightly different spectrum of activity.
Cefaclor: Another first-generation cephalosporin with a broader spectrum of activity compared to this compound.
These compounds share a common β-lactam structure but differ in their side chains and specific antibacterial properties .
Propriétés
Formule moléculaire |
C20H20N4O6S2 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1 |
Clé InChI |
GVIOXNHDFXYYMP-AEFICSSHSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


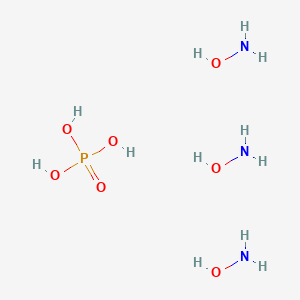
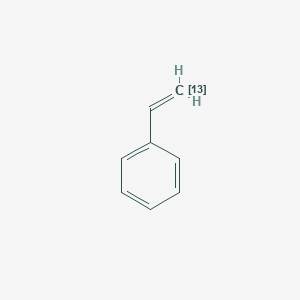
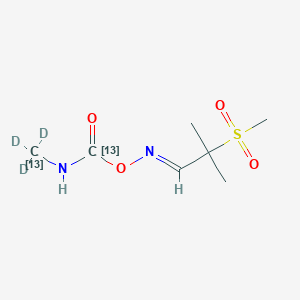
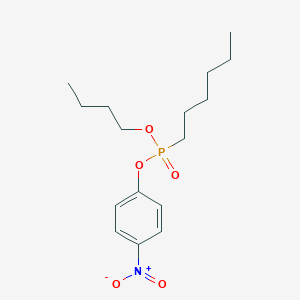
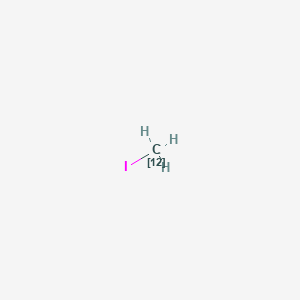
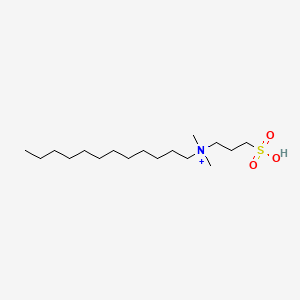
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)

